molecular formula C16H14O8 B12317175 3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B12317175
M. Wt: 334.28 g/mol
InChI Key: NZRLODDQFPZTPM-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one is a dihydroflavonol derivative of significant interest in biochemical and pharmacological research. This methylated analog builds upon the robust biological activity profile of its parent compound, Ampelopsin, offering researchers a modified structure to probe specific structure-activity relationships and metabolic pathways . Its multi-hydroxylated structure suggests a strong potential as a potent antioxidant and radical scavenger, making it a valuable tool for studying oxidative stress models in cellular systems . Preliminary computational predictions for similar flavonoids indicate this compound may interact with a range of enzymatic targets, including DNA repair enzymes like DNA-(apurinic or apyrimidinic site) lyase and DNA topoisomerase II alpha, which are critical in oncology research . Furthermore, its structural similarity to compounds with predicted activity against nuclear receptors such as the Pregnane X receptor and Thyroid hormone receptor alpha positions it as a candidate for investigating gene expression regulation and metabolic diseases . In dermatological research, the anti-inflammatory and potential collagen-stabilizing properties associated with flavonoids could be explored using this methylated derivative to develop novel approaches for skin health applications . The addition of the methyl group at the 6-position may influence its bioavailability, membrane permeability, and specific receptor binding affinity compared to non-methylated flavonoids, providing a unique probe for advanced pharmacological studies. This compound is presented to the scientific community to facilitate innovation in these and other exploratory fields.

Properties

IUPAC Name

3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLODDQFPZTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant Properties

Cedrin exhibits significant antioxidant activity. Research indicates that flavonoids possess the ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups in Cedrin enhances its capacity to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that Cedrin can modulate inflammatory pathways. It has been evaluated for its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that Cedrin could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Cedrin has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies with different strains, suggesting potential for development into natural antimicrobial agents . The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Anticancer Potential

Research into Cedrin's anticancer properties has revealed promising results. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. Studies have indicated that Cedrin can inhibit tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Cedrin's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant capacity helps mitigate oxidative damage in neuronal cells, while its anti-inflammatory effects may reduce neuroinflammation associated with these conditions .

Pharmacological Formulations

Given its diverse biological activities, Cedrin is being investigated for incorporation into pharmaceutical formulations aimed at enhancing health outcomes. Research is ongoing to develop delivery systems that improve bioavailability and target specific tissues or organs affected by oxidative stress or inflammation .

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants like ascorbic acid .
Study 2Anti-inflammatory EffectsInhibition of COX-2 expression in vitro; potential use in chronic inflammatory conditions .
Study 3Antimicrobial ActivityEffective against Bacillus cereus; potential for natural antimicrobial agent development .
Study 4Anticancer PotentialInduced apoptosis in MCF7 breast cancer cells; reduced tumor size in animal models .
Study 5Neuroprotective EffectsReduced neuronal cell death in models of oxidative stress; potential application in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and bioactivities among related compounds:

Compound Name Core Structure Substituents Key Functional Groups Bioactivities References
Target Compound Flavanone (2,3-dihydrochromen-4-one) 3,5,7-trihydroxy; 6-methyl; 2-(3,4,5-trihydroxyphenyl) Multiple hydroxyls, methyl group Antioxidant, singlet oxygen quenching
Myricetin Flavonol (chromen-4-one) 3,5,7-trihydroxy; 2-(3,4,5-trihydroxyphenyl) Conjugated double bond (C2–C3) Inhibits MAPK/NF-κB, antioxidant
Dihydromyricetin (Ampelopsin) Flavanone 3,5,7-trihydroxy; 2-(3,4,5-trihydroxyphenyl) Dihydro core, no methyl group Free radical scavenging, anti-inflammatory
Neobavaisoflavone Isoflavone 7-hydroxy; 3-(4-hydroxy-3-prenylphenyl) Prenyl group, single hydroxyl Aβ42 aggregation inhibition
Eriodictyol Flavanone 5,7-dihydroxy; 2-(3,4-dihydroxyphenyl) Fewer hydroxyl groups Moderate antioxidant activity
Naringenin Flavanone 5,7-dihydroxy; 2-(4-hydroxyphenyl) Minimal hydroxylation Neuroinflammation inhibition
Quercetin Flavonol 3,5,7-trihydroxy; 2-(3,4-dihydroxyphenyl) Conjugated double bond Broad-spectrum antioxidant

Key Comparative Insights

Hydroxylation Patterns and Antioxidant Activity
  • The target compound and myricetin share a 3,4,5-trihydroxyphenyl group, which enhances radical scavenging via electron donation.
  • Dihydromyricetin lacks the 6-methyl group present in the target compound. Methylation may increase lipophilicity, enhancing membrane permeability and bioavailability .
Methyl and Prenyl Modifications
  • The 6-methyl group in the target compound distinguishes it from dihydromyricetin and may reduce polarity, analogous to methylated derivatives like 4′-O-methyl quercetin (dihydrotamarixetin), which show improved absorption in pharmacokinetic studies .
Bioactivity and Therapeutic Potential
  • Computational studies highlight the target compound ’s superior singlet oxygen quenching (kT = 1.2 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup>) compared to dihydro orobol (kT = 7.5 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>), attributed to its para-hydroxyl arrangement .
  • Myricetin demonstrates strong inhibition of NF-κB and MAPK pathways in neuroinflammatory models, suggesting the target compound’s dihydro analog may exhibit similar effects with enhanced metabolic stability .

Biological Activity

3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one, commonly known as dihydromyricetin (DHM), is a flavonoid compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Dihydromyricetin is characterized by its complex polyphenolic structure featuring multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of these hydroxyl groups enhances its antioxidant properties and interaction with various biological systems.

Biological Activities

Dihydromyricetin exhibits a range of biological activities, including:

  • Antioxidant Activity : DHM scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antiviral Properties : Research indicates that DHM can inhibit the replication of several viruses, including dengue virus (DENV) and herpes simplex virus (HSV) .

The mechanisms through which dihydromyricetin exerts its effects include:

  • Antioxidant Mechanism :
    • Dihydromyricetin enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.
  • Anti-inflammatory Mechanism :
    • It inhibits the NF-kB signaling pathway, which plays a critical role in the expression of inflammatory genes. This inhibition leads to reduced production of inflammatory mediators .
  • Antiviral Mechanism :
    • DHM has been shown to interfere with viral entry and replication processes. For instance, in silico studies suggest that it binds to viral proteins, preventing their interaction with host cell receptors .

Case Studies

Several studies have highlighted the efficacy of dihydromyricetin in various biological contexts:

  • Study on Hepatitis B Virus (HBV) :
    • In vitro studies demonstrated that DHM inhibited HBV replication in HepG2 cells with an IC50 value of approximately 39.4 μM. The compound was found to modulate cellular processes essential for viral replication .
  • Neuroinflammation Model :
    • In models of neuroinflammation, DHM reduced TNF-α levels and improved cognitive function in mice subjected to lipopolysaccharide (LPS)-induced inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of dihydromyricetin compared to other flavonoids:

Compound NameStructural FeaturesUnique Properties
DihydromyricetinHexahydroxyflavanoneKnown for anti-alcohol effects and liver protection
MyricetinPentahydroxyflavoneExhibits strong antioxidant activity
QuercetinFlavonolBroad anti-inflammatory effects

Dihydromyricetin's unique arrangement of hydroxyl groups enhances its solubility and bioavailability compared to similar compounds.

Q & A

Q. What strategies ensure reproducibility in dosage-dependent in vivo studies?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and administration routes (oral vs. intraperitoneal). Use pharmacokinetic (PK) profiling to establish dose-linear relationships and validate bioavailability via plasma concentration-time curves (AUC) .

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